molecular formula C19H11Cl4N3O2 B11276014 N,N'-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide

N,N'-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11276014
M. Wt: 455.1 g/mol
InChI Key: NCXWZASNWMNUHX-UHFFFAOYSA-N
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Description

N,N’-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two 2,6-dichlorophenyl groups attached to a pyridine-2,6-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid or its derivatives and 2,6-dichloroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing chloro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide has several scientific research applications, including:

    Coordination Chemistry:

    Catalysis: The compound is used as a catalyst or co-catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

    Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or magnetic behavior.

Mechanism of Action

The mechanism of action of N,N’-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms of the carboxamide groups. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

  • N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide

Comparison: N,N’-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide is unique due to the presence of 2,6-dichlorophenyl groups, which enhance its electron-withdrawing properties and influence its reactivity in chemical reactions. Compared to similar compounds with pyridyl or pyridylmethyl groups, the dichlorophenyl groups provide distinct steric and electronic effects, making it a valuable ligand in coordination chemistry and catalysis.

Properties

Molecular Formula

C19H11Cl4N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

2-N,6-N-bis(2,6-dichlorophenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H11Cl4N3O2/c20-10-4-1-5-11(21)16(10)25-18(27)14-8-3-9-15(24-14)19(28)26-17-12(22)6-2-7-13(17)23/h1-9H,(H,25,27)(H,26,28)

InChI Key

NCXWZASNWMNUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl)Cl

Origin of Product

United States

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